2-amino-N,N-dibutylbenzenesulfonamide
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Overview
Description
2-Amino-N,N-dibutylbenzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides It features a benzene ring substituted with an amino group (-NH2) and a dibutylsulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,N-dibutylbenzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonic acid with dibutylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like thionyl chloride to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N,N-dibutylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Concentrated nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: 2-Nitro-N,N-dibutylbenzenesulfonamide.
Reduction: this compound (reduced form).
Substitution: 2-Bromo-N,N-dibutylbenzenesulfonamide.
Scientific Research Applications
2-Amino-N,N-dibutylbenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme inhibition, particularly in the context of carbonic anhydrase inhibitors.
Medicine: Its derivatives are being explored for potential anticancer and antimicrobial properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 2-amino-N,N-dibutylbenzenesulfonamide exerts its effects depends on its specific application. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can be useful in treating conditions like glaucoma and altitude sickness.
Molecular Targets and Pathways:
Carbonic Anhydrase: Inhibition of this enzyme affects the regulation of pH and fluid balance in the body.
Other Enzymes: Potential interactions with other enzymes may lead to diverse biological effects.
Comparison with Similar Compounds
2-Amino-N,N-dimethylbenzenesulfonamide
2-Amino-N-ethylbenzenesulfonamide
2-Amino-N-phenylbenzenesulfonamide
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Properties
IUPAC Name |
2-amino-N,N-dibutylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-10-8-7-9-13(14)15/h7-10H,3-6,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSKRCCFJHIKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=CC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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